Methyl 4-amino-5-cyano-6-hydroxynicotinate
Overview
Description
Methyl 4-amino-5-cyano-6-hydroxynicotinate: is a chemical compound characterized by its molecular structure, which includes a pyridine ring substituted with an amino group, a cyano group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-5-cyano-6-hydroxynicotinate typically involves multi-step organic reactions starting from simpler pyridine derivatives. One common approach is the nitration of pyridine followed by amino group introduction and subsequent cyano group addition . The final step involves the esterification of the hydroxyl group to form the methyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-amino-5-cyano-6-hydroxynicotinate can undergo various chemical reactions, including oxidation , reduction , substitution , and condensation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium cyanide (NaCN) and alkyl halides.
Condensation: Condensation reactions may involve reagents like acetic anhydride (Ac₂O) and various amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of substituted pyridines or other heterocyclic compounds.
Condensation: Creation of amides or esters.
Scientific Research Applications
Chemistry: In chemistry, Methyl 4-amino-5-cyano-6-hydroxynicotinate is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can serve as a probe or inhibitor in studies involving enzyme activity and metabolic pathways.
Medicine: Potential medicinal applications include its use as a precursor in the synthesis of drugs targeting various diseases, such as cancer and infectious diseases.
Industry: In the industrial sector, this compound may be utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 4-amino-5-cyano-6-hydroxynicotinate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Methyl 4-amino-5-cyano-6-methoxynicotinate
Methyl 4-amino-5-cyano-6-chloronicotinate
Methyl 4-amino-5-cyano-6-fluoronicotinate
Uniqueness: Methyl 4-amino-5-cyano-6-hydroxynicotinate is unique due to its hydroxyl group, which imparts different chemical reactivity compared to its methoxy, chloro, or fluoro analogs. This hydroxyl group can participate in hydrogen bonding and other interactions, making it suitable for specific applications where such properties are advantageous.
Properties
IUPAC Name |
methyl 4-amino-5-cyano-6-oxo-1H-pyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-8(13)5-3-11-7(12)4(2-9)6(5)10/h3H,1H3,(H3,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTKEUJDHNLTPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C(=C1N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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